

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

CAS number 483366-12-7

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Compound of Interest

Compound Name: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

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(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A Technical Guide

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This technical guide provides a comprehensive overview of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications, particularly in the development of novel therapeutics.

Chemical and Physical Properties

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a stable, non-volatile solid under standard conditions. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen enhances its solubility in a range of organic solvents and provides stability during synthetic manipulations. The presence of the hydroxyl and cyano functionalities at stereochemically defined positions makes it a valuable chiral building block for the synthesis of complex molecules.

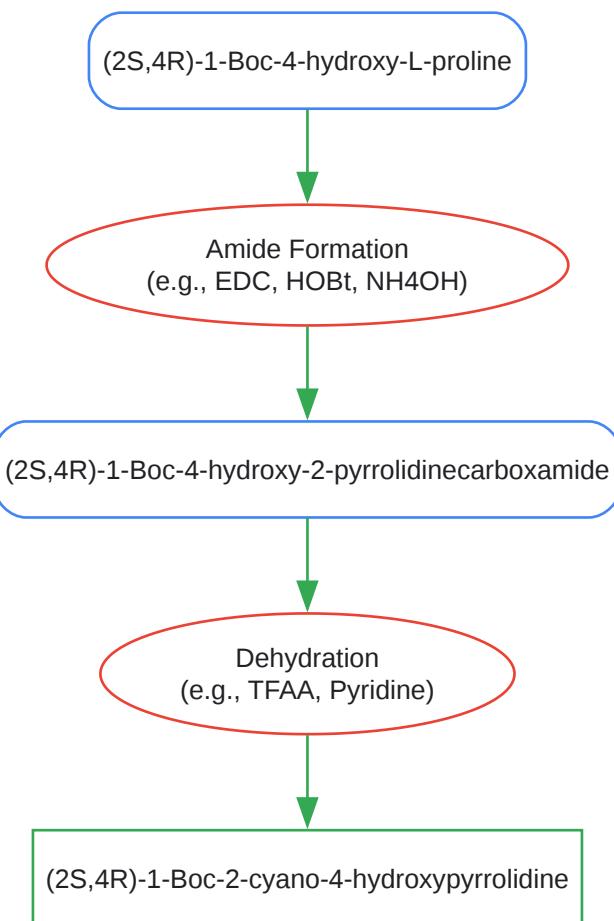
Property	Value
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃
Molecular Weight	212.25 g/mol
Appearance	White to off-white solid
Purity	Typically ≥98%
Boiling Point	361.4 °C at 760 mmHg (Predicted)
Storage	Light sensitive, store at 2-8°C

Synthesis

The synthesis of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** can be achieved from the commercially available (2S,4R)-1-Boc-4-hydroxy-L-proline. The key transformation is the conversion of the carboxylic acid moiety into a nitrile group, which typically proceeds through a primary amide intermediate followed by dehydration.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves a two-step process starting from (2S,4R)-1-Boc-4-hydroxy-L-proline. The first step is the formation of the corresponding primary amide, (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide. The second step is the dehydration of this amide to yield the target nitrile.



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Synthetic workflow for **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**.

Experimental Protocol

Step 1: Synthesis of (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide

- To a solution of (2S,4R)-1-Boc-4-hydroxy-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) at 0 °C.
- Stir the mixture for 30 minutes at 0 °C.
- Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2-3 equivalents) dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
- Purify the crude product by column chromatography on silica gel to obtain pure (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide.

Step 2: Synthesis of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**

- Dissolve the (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add pyridine (2-3 equivalents) to the solution.
- Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise.
- Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**.

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the structure of the molecule.

Data Type	Predicted Characteristics
¹ H NMR	Signals corresponding to the Boc group (singlet, ~1.4-1.5 ppm, 9H), pyrrolidine ring protons (multiplets, ~2.0-4.5 ppm), and the hydroxyl proton (broad singlet).
¹³ C NMR	Resonances for the Boc group carbons (~28 ppm for CH ₃ , ~80 ppm for the quaternary carbon), the pyrrolidine ring carbons, the carbonyl carbon of the Boc group (~154 ppm), and the nitrile carbon (~118-122 ppm).
IR Spectroscopy	A characteristic sharp and strong absorption band for the nitrile (C≡N) stretch is expected in the range of 2260-2240 cm ⁻¹ . A broad O-H stretching band around 3400 cm ⁻¹ and C=O stretching of the Boc group around 1680 cm ⁻¹ would also be present.
Mass Spectrometry	The mass spectrum would show the molecular ion peak [M] ⁺ or, more commonly, adducts such as [M+H] ⁺ , [M+Na] ⁺ , or [M+NH ₄] ⁺ .

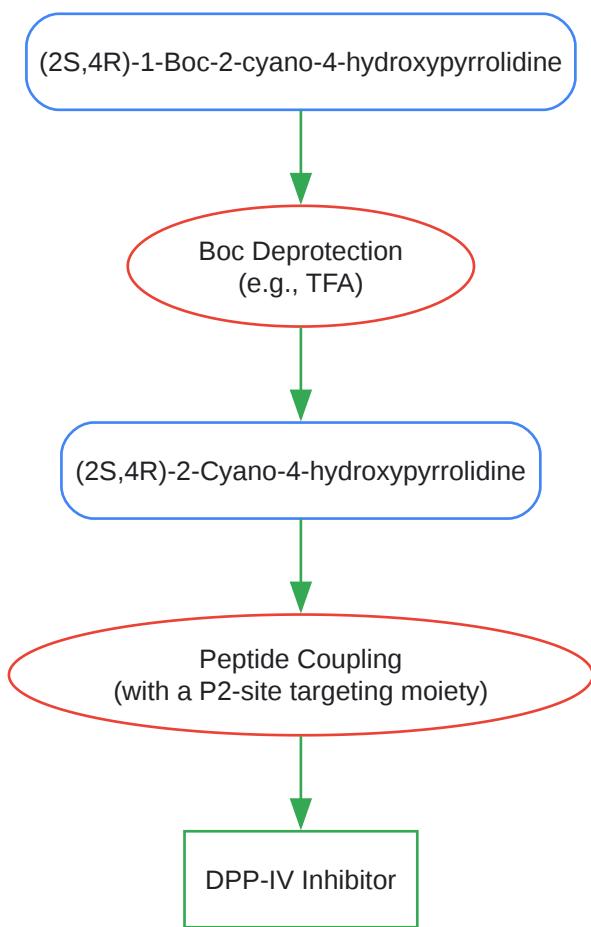
Applications in Drug Development

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV).^{[1][2][3]} DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glucose control, making it an important target for the treatment of type 2 diabetes.^[1]

The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme.^[1] The stereochemistry of the pyrrolidine ring is critical for potent and selective inhibition.

Potential Role in the Synthesis of DPP-IV Inhibitors

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine serves as a key chiral intermediate for the synthesis of various DPP-IV inhibitors. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be coupled with other fragments to build the final inhibitor molecule. The hydroxyl group at the 4-position offers a site for further structural modification to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate.



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Use of the compound in DPP-IV inhibitor synthesis.

Conclusion

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and functional group handles make it an ideal starting material for the synthesis of complex and biologically active molecules, most notably as a key intermediate for the development of DPP-IV inhibitors for the treatment of type 2 diabetes. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective utilization in their synthetic and medicinal chemistry programs.

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